

# Succinate Signaling Pathways in Tumorigenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

**Succinate**, a key intermediate of the mitochondrial tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule and oncometabolite in the landscape of cancer biology.[1][2] Traditionally viewed as a simple metabolic substrate, its role is now understood to be far more complex. In numerous hereditary and sporadic cancers, the accumulation of **succinate**, primarily due to mutations in the **succinate** dehydrogenase (SDH) enzyme complex, initiates a cascade of signaling events that drive tumorigenesis.[1][3][4] This accumulation disrupts cellular homeostasis, leading to profound changes in gene expression, epigenetic landscapes, and cell behavior.[1][5] This technical guide provides an in-depth exploration of the core signaling pathways orchestrated by **succinate**, summarizes key quantitative data, and details essential experimental protocols for researchers, scientists, and drug development professionals in the field of oncology.

## Core Signaling Pathways of Succinate in Cancer

The oncogenic activity of **succinate** is not mediated by a single mechanism but rather through a multi-pronged approach that affects various cellular compartments and processes. These pathways are often interconnected, creating a robust network that promotes cancer cell survival, proliferation, and metastasis.

## Pseudohypoxia via HIF-1α Stabilization



## Foundational & Exploratory

Check Availability & Pricing

One of the most well-characterized oncogenic functions of **succinate** is the induction of a "pseudohypoxic" state. Under normal oxygen levels (normoxia), the Hypoxia-Inducible Factor 1-alpha (HIF- $1\alpha$ ) is targeted for degradation by prolyl hydroxylases (PHDs).[1] However, accumulated cytosolic **succinate** competitively inhibits PHD activity.[1][6][7] This inhibition prevents the hydroxylation of HIF- $1\alpha$ , leading to its stabilization and accumulation.[1][8] Stabilized HIF- $1\alpha$  then translocates to the nucleus, where it activates the transcription of a wide array of genes involved in angiogenesis (e.g., VEGF), metabolic reprogramming (glycolysis), cell proliferation, and invasion, thereby promoting key hallmarks of cancer.[1][3][9]



## Succinate-Induced HIF- $1\alpha$ Stabilization Pathway SDH Dysfunction (e.g., Mutation) leads to Intracellular Succinate Accumulation inhibits PHD Inhibition results in HIF-1α Stabilization (Degradation Blocked) Nuclear Translocation Binding to Hypoxia Response Elements (HREs) Target Gene Transcription promotes Angiogenesis Glycolysis Proliferation

Click to download full resolution via product page

**Succinate**-Induced HIF-1α Stabilization Pathway.



## **Extracellular Signaling via GPR91 (SUCNR1)**

**Succinate** can be secreted into the extracellular space where it functions as a signaling ligand for the G protein-coupled receptor 91 (GPR91), also known as SUCNR1.[6][10][11] Activation of GPR91 on cancer and stromal cells triggers downstream signaling cascades that contribute to tumorigenesis. For instance, **succinate**-GPR91 signaling can promote angiogenesis by upregulating Vascular Endothelial Growth Factor (VEGF) through the activation of the ERK1/2 and STAT3 pathways, a mechanism that is independent of HIF- $1\alpha$ .[1][2] This pathway is also implicated in enhancing cancer cell migration, invasion, and metastasis, highlighting the role of **succinate** as a crucial communicator in the tumor microenvironment.[12][13]



#### Extracellular Succinate GPR91/SUCNR1 Pathway



Click to download full resolution via product page

Extracellular **Succinate** GPR91/SUCNR1 Pathway.



## **Epigenetic Reprogramming**

**Succinate** acts as an "epigenetic hacker" by inhibiting a class of enzymes known as α-ketoglutarate-dependent dioxygenases.[5] This family includes histone demethylases (KDMs) and the Ten-Eleven Translocation (TET) family of DNA hydroxylases.[14] By inhibiting these enzymes, **succinate** accumulation leads to widespread DNA and histone hypermethylation.[5] [14] This epigenetic remodeling results in the silencing of tumor suppressor genes and genes involved in cellular differentiation, thereby contributing to the malignant transformation of cells. [5]

Succinate-Driven Epigenetic Reprogramming





Click to download full resolution via product page

**Succinate**-Driven Epigenetic Reprogramming.

## **Post-Translational Modification: Protein Succinylation**

**Succinate** contributes to the pool of succinyl-CoA, which serves as a donor for a post-translational modification known as succinylation.[15] This process involves the addition of a succinyl group to lysine residues on a wide range of proteins, including histones and metabolic enzymes.[16][17] Lysine succinylation is a significant modification because it adds a larger, negatively charged moiety that can dramatically alter a protein's structure, function, and stability.[15][18] Dysregulation of succinylation has been shown to affect key metabolic pathways and chromatin structure, thereby indirectly influencing tumor progression.[16][19]





Click to download full resolution via product page

**Succinate**-Mediated Protein Succinylation.

## **Induction of Pro-inflammatory Responses**



**Succinate** is recognized as a pro-inflammatory signal.[1] Its accumulation in the tumor microenvironment, often acting through the HIF-1 $\alpha$  pathway, can induce the production of inflammatory cytokines such as Interleukin-1 $\beta$  (IL-1 $\beta$ ).[1][2][6] This **succinate**-driven inflammation contributes to a tumor-promoting microenvironment, which is an emerging hallmark of cancer.[1][2]

## **Quantitative Data Summary**

The following tables summarize key quantitative data related to **succinate** concentrations and its interaction with the GPR91 receptor, providing a reference for experimental design and data interpretation.

Table 1: Succinate Concentrations in Biological Contexts

| Condition              | Fluid/Tissue                | Succinate<br>Concentration                            | Reference(s) |
|------------------------|-----------------------------|-------------------------------------------------------|--------------|
| Healthy                | Plasma                      | 2 - 30 μΜ                                             | [20]         |
| In Vitro Angiogenesis  | Endothelial Cell<br>Culture | 0.1, 1.0, 10 nmol/μL<br>(effective<br>concentrations) | [10]         |
| SDHx-Mutated<br>Tumors | Tumor Tissue                | Significantly elevated vs. non-mutated                | [3][21]      |

Table 2: GPR91 (SUCNR1) Ligand Affinities and Receptor Activation Data

| Ligand                     | Receptor     | Assay                       | Value                     | Reference(s) |
|----------------------------|--------------|-----------------------------|---------------------------|--------------|
| Succinate                  | Human GPR91  | IP3 Turnover                | EC50 = 17 μM              | [20][22]     |
| Succinate                  | Human GPR91  | Renin Release               | EC <sub>50</sub> = 350 μM | [20]         |
| Succinate                  | Human GPR91  | PGE <sub>2</sub> Production | EC <sub>50</sub> = 214 μM | [20]         |
| NF-56-EJ40<br>(Antagonist) | Human SUCNR1 | -                           | IC50 = 25 nM              | [20]         |



## **Key Experimental Protocols**

Investigating the role of **succinate** in tumorigenesis requires robust and validated experimental methodologies. This section provides detailed protocols for key assays.

## **Measurement of Succinate Levels**

Accurate quantification of **succinate** in biological samples is fundamental. Colorimetric assays offer a sensitive and high-throughput method for this purpose.





Click to download full resolution via product page

Workflow for Colorimetric Succinate Assay.



Protocol 3.1.1: Colorimetric **Succinate** Assay[23] This protocol is adapted from commercially available kits (e.g., Abcam ab204718).

#### • Sample Preparation:

- Cells (1 x 10<sup>6</sup>): Wash cells with cold PBS, then resuspend in 100 μL of ice-cold Succinate Assay Buffer. Homogenize by pipetting on ice.
- Tissues (10 mg): Wash tissue with cold PBS. Resuspend in 100 μL of ice-cold Succinate
   Assay Buffer and homogenize using a Dounce homogenizer on ice.
- For both sample types, centrifuge at top speed for 5 minutes at 4°C to pellet debris.
   Transfer the supernatant to a new, pre-chilled tube.

#### Standard Curve Preparation:

- Prepare a 100 mM stock solution of Succinate Standard.
- Generate a series of dilutions from the stock to create a standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well).

#### Reaction Mix:

Prepare a master mix for all samples and standards containing Succinate Assay Buffer,
 Succinate Converter, and Succinate Developer/Probe according to the kit's instructions.

#### Assay Procedure:

- $\circ$  Add 50  $\mu$ L of the Reaction Mix to each well of a 96-well plate containing samples, standards, and controls.
- Incubate the plate at 37°C for 30 minutes, protected from light.

#### Measurement:

- Measure the absorbance at 450 nm using a microplate reader.
- Calculation:



 Subtract the 0 standard reading from all other readings. Plot the standard curve and determine the **succinate** concentration in the test samples.

Protocol 3.1.2: In Vivo **Succinate** Detection by <sup>1</sup>H-MRS[21] Proton magnetic resonance spectroscopy (<sup>1</sup>H-MRS) is a non-invasive method to detect **succinate** in vivo, which is particularly useful for identifying SDHx-mutated tumors. A distinct **succinate** peak can be observed at 2.44 ppm. This advanced technique requires specialized MRS equipment and pulse sequences optimized for metabolite detection.[21]

## **Analysis of Protein Succinylation**

Western blotting provides a robust method for assessing global changes in protein succinylation.





Click to download full resolution via product page

Workflow for Detecting Global Protein Succinylation.



#### Protocol 3.2.1: Global Protein Succinylation by Western Blot[24]

#### Lysate Preparation:

- Lyse cells or tissues in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the total protein extract.
- Protein Quantification:
  - Determine the protein concentration using a Bradford or BCA assay.
- SDS-PAGE and Transfer:
  - Load equal amounts of protein (20-40 μg) per lane on an SDS-polyacrylamide gel.
  - Perform electrophoresis to separate proteins by size.
  - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.
  - Incubate the membrane with a pan-succinyl-lysine primary antibody overnight at 4°C.
  - Wash the membrane three times with TBST.
  - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again three times with TBST.
- Detection and Analysis:



- Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
- To ensure equal loading, strip the membrane and re-probe with an antibody for a housekeeping protein (e.g., GAPDH, β-actin).
- Quantify band intensities using densitometry software (e.g., ImageJ) and normalize the succinylation signal to the loading control.

Protocol 3.2.2: Identification of Succinylation Sites by LC-MS/MS[25] For site-specific identification and quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. The general workflow involves:

- Protein extraction and digestion (typically with trypsin).
- Enrichment of succinylated peptides using immunoaffinity purification with anti-succinyllysine antibodies.[25]
- Analysis of enriched peptides by high-resolution LC-MS/MS.
- Database searching to identify the modified peptides and pinpoint the exact lysine residue that is succinylated.

## **Assessment of GPR91 (SUCNR1) Signaling**

Protocol 3.3.1: Intracellular Calcium Mobilization Assay[20][26] This assay measures GPR91 activation by detecting the transient increase in intracellular calcium ([Ca<sup>2+</sup>]i), a common downstream event for Gq-coupled receptors.

- Cell Preparation: Seed cells expressing GPR91 (e.g., transfected HEK293 cells) in a black, clear-bottom 96-well plate.
- Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C, according to the manufacturer's protocol.
- Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader equipped with an injector.



- Stimulation: Inject **succinate** (or other test compounds) into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
- Data Analysis: The change in fluorescence intensity reflects the increase in [Ca²+]i. Data can be used to generate dose-response curves and calculate EC50 values.

### Conclusion

**Succinate** has been firmly established as a potent oncometabolite that drives tumorigenesis through diverse and interconnected signaling pathways. By stabilizing HIF- $1\alpha$ , activating the GPR91 receptor, inducing epigenetic changes, and promoting protein succinylation, **succinate** profoundly alters the cellular landscape to favor cancer growth and progression. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers aiming to further unravel the complexities of **succinate** signaling and for drug development professionals seeking to exploit these pathways as novel therapeutic targets in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Succinate: An initiator in tumorigenesis and progression PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Clinical implications of the oncometabolite succinate in SDHx-mutation carriers PMC [pmc.ncbi.nlm.nih.gov]
- 4. SDH mutations in cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Succinate: a new epigenetic hacker PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer [frontiersin.org]
- 7. Multifaceted Actions of Succinate as a Signaling Transmitter Vary with Its Cellular Locations [e-enm.org]

## Foundational & Exploratory





- 8. researchgate.net [researchgate.net]
- 9. Cancer Cell Metabolism in Hypoxia: Role of HIF-1 as Key Regulator and Therapeutic Target [mdpi.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Cell-surface G-protein-coupled receptors for tumor-associated metabolites: A direct link to mitochondrial dysfunction in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cancer-derived extracellular succinate: a driver of cancer metastasis PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of the GPR91 ligand succinate in hematopoiesis | Semantic Scholar [semanticscholar.org]
- 14. JCI Oncometabolites: linking altered metabolism with cancer [jci.org]
- 15. A review of the mechanism of succinylation in cancer PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Protein succinylation: regulating metabolism and beyond [frontiersin.org]
- 18. Frontiers | Succinylation and redox status in cancer cells [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. In Vivo Detection of Succinate by Magnetic Resonance Spectroscopy as a Hallmark of SDHx Mutations in Paraganglioma PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Receptor structure-based discovery of non-metabolite agonists for the succinate receptor GPR91 PMC [pmc.ncbi.nlm.nih.gov]
- 23. Succinate Assay Kit. Colorimetric. Quantification. (ab204718) | Abcam [abcam.com]
- 24. benchchem.com [benchchem.com]
- 25. Protein Succinylation: Functions and Biological Implications Creative Proteomics [creative-proteomics.com]
- 26. Get GPR 91 Max Level Fast! Top Tips [jitsi.cmu.edu.jm]
- To cite this document: BenchChem. [Succinate Signaling Pathways in Tumorigenesis: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1194679#succinate-signaling-pathways-in-tumorigenesis]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com